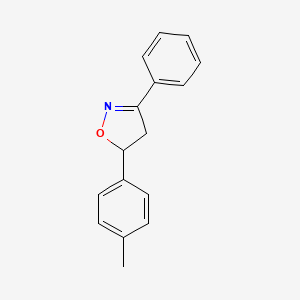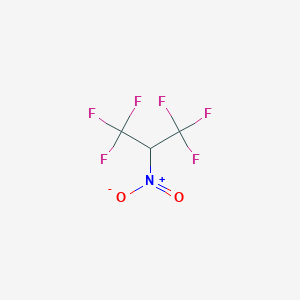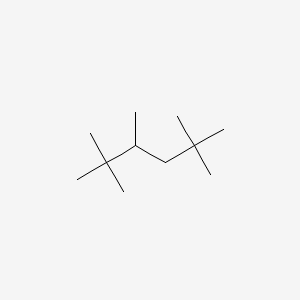![molecular formula C17H17ClO2 B14715675 [3-(4-Chlorophenyl)-1-phenylpropyl] acetate CAS No. 6944-23-6](/img/structure/B14715675.png)
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate is an organic compound characterized by the presence of a chlorophenyl group and a phenylpropyl group attached to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)-1-phenylpropyl] acetate typically involves the esterification of [3-(4-Chlorophenyl)-1-phenylpropanol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of [3-(4-Chlorophenyl)-1-phenylpropanoic acid].
Reduction: Formation of [3-(4-Chlorophenyl)-1-phenylpropyl] alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [3-(4-Chlorophenyl)-1-phenylpropyl] acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of chlorophenyl and phenylpropyl groups with biological macromolecules. It can also serve as a model compound to investigate the metabolism and biotransformation of acetate esters in living organisms.
Medicine
In medicine, this compound may have potential applications as a precursor for the development of pharmaceutical agents. Its structural features can be modified to enhance biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used as a solvent or additive in various formulations. Its chemical stability and compatibility with other substances make it suitable for use in coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of [3-(4-Chlorophenyl)-1-phenylpropyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in biochemical pathways. The chlorophenyl and phenylpropyl groups can interact with hydrophobic regions of proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- [3-(4-Bromophenyl)-1-phenylpropyl] acetate
- [3-(4-Methylphenyl)-1-phenylpropyl] acetate
- [3-(4-Fluorophenyl)-1-phenylpropyl] acetate
Uniqueness
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and specific interactions with biological targets. Compared to its brominated, methylated, or fluorinated analogs, the chlorinated compound may exhibit different reactivity patterns and biological activities.
特性
CAS番号 |
6944-23-6 |
|---|---|
分子式 |
C17H17ClO2 |
分子量 |
288.8 g/mol |
IUPAC名 |
[3-(4-chlorophenyl)-1-phenylpropyl] acetate |
InChI |
InChI=1S/C17H17ClO2/c1-13(19)20-17(15-5-3-2-4-6-15)12-9-14-7-10-16(18)11-8-14/h2-8,10-11,17H,9,12H2,1H3 |
InChIキー |
UUCZNMNLONOQMS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)


![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)









